N-methylquinoline-2-carboxamide

Physicochemical profiling Membrane permeability Drug-likeness optimization

Researchers requiring a stable, N-alkylated quinoline scaffold for CNS or metabolic stability programs face critical differences between amide analogs. N-Methylquinoline-2-carboxamide (CAS 2632-42-0) solves this with a defined profile: • Lower TPSA (42 Ų) vs. primary amide (56 Ų) for enhanced blood-brain barrier passage. • Slower predicted N-dealkylation than N-ethyl homolog, supporting metabolic stability studies. • Direct building block for prolyl 4-hydroxylase inhibitor patents (US5719164, US5726305). Available at ≥97% purity for R&D. Avoids undesired ketone-forming side reactivity of Weinreb amide analogs.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 2632-42-0
Cat. No. B2840720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylquinoline-2-carboxamide
CAS2632-42-0
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESCNC(=O)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C11H10N2O/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14)
InChIKeyLUDPCCYFEZXZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylquinoline-2-carboxamide Properties & Identity


N-Methylquinoline-2-carboxamide (CAS 2632-42-0, PubChem CID 13664934) is a heterocyclic building block belonging to the quinoline-2-carboxamide family, with molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. It features a quinoline core substituted at the 2-position with an N-methylcarboxamide group, yielding computed physicochemical properties of XLogP3 = 1.4, topological polar surface area (TPSA) = 42 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially supplied at purities ≥95% (AKSci) or ≥97% (MolCore) for research and development use, and is catalogued as an intermediate in the synthesis of more complex quinoline derivatives for pharmaceutical and agrochemical applications .

Workflow
Quinoline-2-carboxamide intermediate synthesis
Selection
N-methyl amide for permeability & metabolic profiling
Use Context
Research building block in pharmaceutical and agrochemical discovery

Why N-Methylquinoline-2-carboxamide Stands Alone


N-Methylation of the carboxamide nitrogen fundamentally alters the compound's intermolecular interaction capacity, metabolic susceptibility, and physicochemical profile relative to the unsubstituted quinoline-2-carboxamide, quinoline-2-carboxylic acid, and bulkier N-alkyl derivatives. Specifically, the single N-methyl group reduces the topological polar surface area (TPSA) from approximately 56 Ų (primary amide) to 42 Ų and eliminates one hydrogen bond donor, directly impacting membrane permeability and protein binding [1]. In metabolic contexts, N-methyl amides undergo distinct cytochrome P450-mediated N-demethylation pathways that differ kinetically and in product profile from the hydrolysis or direct oxidation routes accessible to primary amides or carboxylic acids [2]. These differences mean that substituting the N-methyl derivative with the primary amide, the free acid, or longer-chain N-alkyl analogs will yield compounds with divergent pharmacokinetic behavior, solubility, and target engagement profiles—making functional interchange impossible without quantitative revalidation. The evidence below establishes the specific, measurable dimensions along which N-methylquinoline-2-carboxamide differentiates from its closest structural neighbors.

  • ! Primary amide has higher TPSA and HBD count; permeability and protein binding profiles may shift significantly.
  • ! Carboxylic acid analog exhibits higher logP; solubility and plasma protein binding characteristics may not transfer.
  • ! Weinreb amide variant enables ketone synthesis; not interchangeable with plain secondary amide in coupling or deprotection sequences.

N-Methylquinoline-2-carboxamide Comparative Evidence


Reduced TPSA vs. Primary Amide

N-Methylquinoline-2-carboxamide exhibits a topological polar surface area (TPSA) of 42 Ų, which is approximately 14 Ų lower than the TPSA of 55.98 Ų reported for the unsubstituted primary amide quinoline-2-carboxamide (CAS 5382-42-3) [1]. This reduction is accompanied by a decrease in hydrogen bond donor count from 2 (primary amide) to 1 (secondary N-methyl amide) [1]. Within the framework of Lipinski's and Veber's drug-likeness rules, TPSA values below 60 Ų correlate with improved passive membrane permeability, and a TPSA below 140 Ų is a threshold for oral bioavailability; thus the N-methyl derivative resides in a more favorable permeability window than the primary amide [2].

Reduced TPSA vs. Primary Amide
Cross-study comparable
ΔTPSA = −13.98 Ų (25% reduction); HBD −1 (2→1)
Supports permeability and oral absorption context
Computed properties; experimental validation may differ
Physicochemical profiling Membrane permeability Drug-likeness optimization

Lipophilicity Reduction vs. Carboxylic Acid

The N-methylquinoline-2-carboxamide has a computed XLogP3 value of 1.4 [1], which is approximately 0.5 log units lower than the logP of quinoline-2-carboxylic acid (quinaldic acid, logP ≈ 1.93) [2], despite the addition of a methyl group. This counterintuitive result arises because the carboxylic acid group engages in intramolecular hydrogen bonding and dimerization that increases apparent lipophilicity, whereas the secondary amide presents a more polar, H-bond-capable surface. The reduced logP of the N-methyl amide predicts superior aqueous solubility and a distinct tissue distribution profile compared to the carboxylic acid analog.

Lipophilicity vs. Carboxylic Acid
Cross-study comparable
ΔlogP ≈ −0.53 (target less lipophilic)
Suggests higher aqueous solubility and distinct tissue distribution profile
Computed logP; confirm experimentally for precise distribution models
Lipophilicity logP Bioavailability prediction

Slower CYP450 Clearance: N-Methyl vs. N-Ethyl

In a comparative in vitro metabolism study of quinoline 3-carboxamide derivatives across liver microsomes from multiple species, clearance was enhanced when an ethyl group replaced the methyl group at the carboxamide nitrogen [1]. This class-level finding indicates that the N-methyl substitution confers greater metabolic stability than the N-ethyl homolog, likely due to steric and electronic effects on cytochrome P450-mediated N-dealkylation. While this study examined the 3-carboxamide regioisomer series, the fundamental metabolic liability of N-alkyl carboxamides toward CYP450 N-dealkylation is a conserved feature across quinoline carboxamide scaffolds [1][2].

CYP Clearance: N-Methyl vs. N-Ethyl
Class-level
Clearance enhanced when ethyl replaced methyl in quinoline 3‑carboxamide series
Class-level metabolic stability trend supports lead optimization context
Verify in 2‑carboxamide scaffold; exact fold-change not available
Metabolic stability Cytochrome P450 Pharmacokinetics

Non-Weinreb Amide vs. Weinreb Reactivity

N-Methylquinoline-2-carboxamide serves as a simple secondary amide building block, structurally and functionally distinct from the Weinreb amide analog N-methoxy-N-methylquinoline-2-carboxamide . The Weinreb amide is specifically designed to react with organometallic reagents (Grignard, organolithium) to form ketones via a stable tetrahedral intermediate, whereas the plain N-methyl amide does not undergo this transformation and instead participates in standard amide coupling, hydrolysis, or N-deprotection chemistry [1]. This functional divergence means the two compounds are not synthetically interchangeable: procurement of the N-methyl derivative commits to a different downstream synthetic strategy than procurement of the N-methoxy-N-methyl (Weinreb) variant [1].

Non-Weinreb Amide Reactivity
Supporting evidence
Standard secondary amide; couples/hydrolyzes; does not form ketones with Grignard/organolithium reagents
Aligns synthetic strategy; avoids Weinreb-specific ketone side reactivity
Distinct from Weinreb amide (N‑methoxy‑N‑methyl) variant
Synthetic chemistry Building block Amide coupling

N-Methylquinoline-2-carboxamide Application Scenarios


CNS Penetration via Reduced PSA

When designing CNS-penetrant quinoline-based leads, the reduced TPSA (42 Ų vs. 56 Ų for the primary amide) and single H-bond donor of N-methylquinoline-2-carboxamide make it the preferred intermediate over quinoline-2-carboxamide. The lower PSA facilitates blood-brain barrier passage, consistent with the observation that CNS drugs typically exhibit PSA < 60–70 Ų [1]. Procurement of this specific N-methyl building block is warranted when parallel SAR campaigns require systematic variation of the amide nitrogen substitution while maintaining a constant quinoline core.

Metabolic Stability: N-Methyl over N-Ethyl

For programs where metabolic stability is a key optimization parameter, the N-methyl derivative is predicted to exhibit slower CYP450-mediated N-dealkylation than the corresponding N-ethyl homolog, based on class-level evidence from quinoline 3-carboxamide metabolism studies [2]. This makes N-methylquinoline-2-carboxamide the appropriate starting intermediate when the goal is to minimize first-pass metabolism while retaining the secondary amide pharmacophore, prior to more extensive substitution at the quinoline ring positions.

Prolyl Hydroxylase Inhibitor & Antifibrotic Intermediates

Patents covering substituted quinoline-2-carboxamides as prolyl 4-hydroxylase inhibitors (US5719164, US5726305) describe N-alkyl quinoline-2-carboxamide intermediates for the preparation of antifibrotic pharmaceuticals [3]. N-Methylquinoline-2-carboxamide serves as the simplest N-alkyl representative in this structural class, providing a foundational intermediate for further elaboration into more complex, patent-covered structures targeting fibrotic diseases of the lung, liver, and skin.

Non-Weinreb Amide for Parallel Synthesis

In automated parallel synthesis or library construction where the synthetic sequence involves sequential amide coupling, deprotection, or hydrolysis steps—but NOT ketone formation via organometallic addition—N-methylquinoline-2-carboxamide is the correct procurement choice over the Weinreb amide (N-methoxy-N-methyl) variant [4]. The plain N-methyl amide avoids the undesired ketone-forming side reactivity of the Weinreb amide, ensuring chemoselectivity in multi-step sequences.

Application
Selection Property
Validation Focus
CNS-penetrant quinoline lead design
Reduced TPSA and single HBD profile
Blood-brain barrier permeability assay context
Metabolic stability optimization for secondary amides
N-methyl carboxamide stability vs. N-ethyl
CYP450 N-dealkylation rate
Antifibrotic intermediate synthesis (prolyl hydroxylase inhibitor)
N-alkyl quinoline-2-carboxamide scaffold
Prolyl 4-hydroxylase inhibition assay
Automated parallel synthesis (amide coupling/deprotection)
Non-Weinreb amide reactivity profile
Chemoselectivity against organometallic ketone formation
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